molecular formula C17H23N3O4 B15097925 N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 853751-91-4

N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide

Cat. No.: B15097925
CAS No.: 853751-91-4
M. Wt: 333.4 g/mol
InChI Key: CGBGEKHKMRZRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a synthetic organic compound designed for research use only. Its structure incorporates two pharmacologically significant moieties: a 2-oxo-benzoxazole unit and a morpholine ring, linked by a propanamide chain. Benzo[d]oxazole derivatives are a recognized class in medicinal chemistry due to their planar, compact structure and have been extensively investigated for their anti-inflammatory potential. Studies on related structures have shown that such compounds can act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation research, through strong interactions with the enzyme's binding site . The morpholine component is a common feature in bioactive molecules and often contributes to solubility and influencing pharmacokinetic properties. This molecular architecture makes this compound a compound of interest for further investigation in various biochemical and pharmacological research applications. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

853751-91-4

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C17H23N3O4/c21-16(18-7-3-8-19-10-12-23-13-11-19)6-9-20-14-4-1-2-5-15(14)24-17(20)22/h1-2,4-5H,3,6-13H2,(H,18,21)

InChI Key

CGBGEKHKMRZRRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3OC2=O

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide typically involves multi-step organic synthesis. A common route might include:

    Formation of the Benzooxazole Ring: Starting from a suitable ortho-aminophenol and a carboxylic acid derivative.

    Attachment of the Propionamide Group: Using a propionyl chloride or similar reagent.

    Introduction of the Morpholine Ring: Through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the propyl chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzooxazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the benzooxazole or propionamide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzooxazole moiety could be involved in binding to specific sites, while the morpholine ring might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source Type
Target Compound : N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide C₁₉H₂₅N₃O₄ - Morpholinyl-propyl
- Benzooxazolone
Hypothesized: Kinase inhibition, CNS modulation (inferred from substituents) N/A (hypothetical)
Biotin-HPDP C₂₃H₃₈N₆O₃S₂ - Biotinamidohexyl
- Pyridyldithio
Protein labeling reagent (biotinylation) Journal (J. Biol. Chem.)
Napropamide C₁₇H₂₁NO₂ - N-phenyl
- Naphthyloxy
Herbicide (inhibits fatty acid synthesis) Pesticide Glossary
DPP-IV Inhibitor (Example 53) C₂₄H₂₆FN₅O₃ - Pyrrolidinyl-methyl
- Fluorophenyl
Antidiabetic (DPP-IV inhibition) Patent (EP Bulletin)

Structural Differences and Functional Implications

Morpholinyl vs. Biotinamidohexyl (Biotin-HPDP) :

  • The target compound’s morpholine group likely improves water solubility and membrane permeability compared to biotin-HPDP’s bulky biotin tag, which is specialized for streptavidin binding in protein assays .

Benzooxazolone vs. Naphthyloxy (Napropamide) :

  • Napropamide’s naphthyloxy group confers herbicidal activity by disrupting plant lipid metabolism, whereas the benzooxazolone in the target compound may interact with mammalian enzymes or receptors due to its aromatic heterocycle .

Propionamide Linker Variations (DPP-IV Inhibitor) :

  • The DPP-IV inhibitor’s pyrrolidinyl-methyl substituent enables selective binding to the enzyme’s active site, contrasting with the target compound’s benzooxazolone, which may favor kinase or protease interactions .

Pharmacological and Biochemical Hypotheses

  • Target Selectivity : The benzooxazolone moiety may confer selectivity for serine/threonine kinases or GABA receptors, akin to other oxazolone-containing drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach. A general strategy involves coupling 3-(2-oxo-benzooxazol-3-yl)-propionic acid with 3-morpholin-4-yl-propan-1-amine using a coupling agent like EDC/HOBt in anhydrous DMF or THF. Reaction optimization (e.g., temperature, solvent polarity, stoichiometry) is critical for yield. For instance, describes a similar propionamide synthesis using propionic anhydride in THF with pyridine as a base, achieving >70% yield after purification .
  • Characterization : Confirm structure via 1^1H/13^13C NMR, HPLC purity (>95%), and HRMS. X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

  • The morpholine group enhances water solubility due to its polar oxygen atom and basic nitrogen, which can form salts with acids. This improves bioavailability in aqueous biological systems. highlights morpholine’s role in modulating solubility and binding affinity in kinase-targeting compounds, suggesting similar behavior here .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination. Compare with controls like cisplatin.
  • Enzyme Inhibition : Screen against kinases (e.g., TAOK2) using fluorescence-based assays, as morpholine-containing analogs show kinase inhibitory activity (e.g., TAOK2 IC50_{50} ~300 nM in ) .
  • Cellular Uptake : Fluorescent labeling (e.g., via Biotin-HPDP derivatives, as in ) can track intracellular localization .

Advanced Research Questions

Q. What structural analogs of this compound exhibit improved bioactivity, and how does substituent variation impact target binding?

  • SAR Insights :

  • Benzooxazole vs. Thiazole : Replacing benzooxazole with thiazole (as in ) reduces steric hindrance, potentially enhancing kinase binding .
  • Morpholine Chain Length : Shortening the propyl linker to ethyl decreases solubility but may improve membrane permeability.
  • Electron-Withdrawing Groups : Adding halogens (e.g., Cl, F) to the benzooxazole ring (see ) can enhance electrophilic interactions with target proteins .

Q. How can conflicting cytotoxicity data between cancer cell lines be resolved?

  • Case Study : If IC50_{50} values vary significantly (e.g., hepatocarcinoma vs. breast cancer), perform:

Metabolic Profiling : Use LC-MS to identify metabolite differences (e.g., observed varying anti-proliferative effects due to tissue-specific metabolism) .

Target Engagement Assays : Confirm target binding via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance).

Resistance Mechanisms : Evaluate ABC transporter expression (e.g., P-gp) via qPCR to assess efflux pump activity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • PK Studies : Use Sprague-Dawley rats for IV/PO dosing. Monitor plasma half-life, Cmax_{max}, and tissue distribution. Morpholine derivatives often show improved CNS penetration due to reduced P-gp efflux .
  • Xenograft Models : Test in NOD/SCID mice with patient-derived xenografts (PDX) for human-relevant efficacy. Dose optimization should align with in vitro IC50_{50} values .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Molecular Docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., FLT3, TAOK2). Compare with known inhibitors (e.g., ’s sulfonamide-based scaffolds) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between morpholine and Asp/Glu residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.